3-Dexyschweinfurthin B
Description
Natural Occurrence and Isolation Context of Schweinfurthins
Schweinfurthins are a family of prenylated, geranylated, or farnesylated stilbenes. rsc.orgrsc.orgresearchgate.net They are naturally occurring compounds isolated from various species of the plant genus Macaranga, which belongs to the Euphorbiaceae family. rsc.orgmeddocsonline.org The initial discovery and isolation of these compounds, specifically schweinfurthins A and B, were from the leaves of the African plant Macaranga schweinfurthii. rsc.orgtandfonline.comwur.nl Subsequent research has led to the isolation of other schweinfurthins, such as E, F, G, and H, from the fruit of the Malagasy plant Macaranga alnifolia. rsc.orgtandfonline.com
The isolation process typically involves extraction from plant materials using organic solvents like a mixture of dichloromethane (B109758) and methanol. rsc.orgnih.gov Further purification is then carried out using chromatographic techniques to separate the individual schweinfurthin compounds. nih.gov The inconsistent occurrence of schweinfurthins in different collections of the same plant species has been noted, which may be a response to environmental factors like herbivory. wur.nl This variability and the difficulty in obtaining large quantities of these compounds from natural sources have been significant drivers for synthetic efforts. rsc.orgtandfonline.com
Historical Perspective of Schweinfurthin Discovery and Early Research Focus
The discovery of schweinfurthins was spurred by the observation that an organic extract of Macaranga schweinfurthii leaves exhibited potent and selective activity against human tumor cells in the National Cancer Institute's (NCI) 60-cell line screen. tandfonline.comwur.nltandfonline.com This initial finding led to the isolation and characterization of the first members of this class, schweinfurthins A and B. wur.nl Early research was heavily focused on their anticancer properties, particularly their selective cytotoxicity against certain cancer cell lines, including those of the central nervous system (CNS), renal system, melanoma, and leukemia. rsc.orgtandfonline.comnih.gov
The unique bioactivity profile of schweinfurthins, which differed from other known anticancer agents, suggested a novel mechanism of action. wur.nlresearchgate.net This prompted further investigation into their structure-activity relationships and the synthesis of analogs to probe their biological functions. wur.nldtic.mil The NCI's developmental therapeutics program played a crucial role in the early evaluation and advancement of the schweinfurthin class as potential anticancer drug leads. tandfonline.com
Rationale for Research on 3-Deoxyschweinfurthin B as a Synthetic Analog
The scarcity of schweinfurthins from natural sources presented a major obstacle to further research and development. rsc.orgnih.gov This challenge, coupled with the desire to understand the structure-activity relationship and potentially improve the therapeutic properties of these compounds, provided a strong rationale for pursuing total synthesis. wur.nldtic.mil During synthetic efforts aimed at producing natural schweinfurthins, researchers discovered that certain modifications to the core structure could be beneficial.
The synthesis of 3-Deoxyschweinfurthin B was a key development in this area. dtic.mil It was found that removing the hydroxyl group at the 3-position of the A-ring in schweinfurthin B did not diminish its potent and selective anticancer activity. wur.nlnih.gov In fact, 3-Deoxyschweinfurthin B was found to be slightly more active than the natural product schweinfurthin B. wur.nldtic.milnih.gov This discovery was significant as it simplified the synthetic route and provided a more accessible analog for extensive biological evaluation. dtic.milnih.gov The increased availability of 3-Deoxyschweinfurthin B has enabled more in-depth studies into the mechanism of action of the schweinfurthin class of compounds. nih.gov
Research Findings on 3-Deoxyschweinfurthin B
Subsequent research on 3-Deoxyschweinfurthin B has revealed important insights into its biological activity. It has been shown to retain the potent and selective antiproliferative activity characteristic of the natural schweinfurthins. nih.govnih.gov Studies have indicated that 3-Deoxyschweinfurthin B can lower cholesterol levels in cultured cancer cells by decreasing its synthesis and increasing its export. nih.govresearchgate.net This effect on cholesterol homeostasis is thought to play a significant role in its growth-inhibitory activity. researchgate.net The R,R,R-stereoisomer of 3-deoxyschweinfurthin B has been found to be approximately threefold more potent than the S,S,S-isomer, providing valuable information about the stereochemical requirements for bioactivity. wur.nl
Structure
3D Structure
Properties
Molecular Formula |
C35H46O5 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |
InChI |
InChI=1S/C35H46O5/c1-22(2)9-8-10-23(3)11-14-27-28(36)18-25(19-29(27)37)13-12-24-17-26-21-31-34(4,5)32(38)15-16-35(31,6)40-33(26)30(20-24)39-7/h9,11-13,17-20,31-32,36-38H,8,10,14-16,21H2,1-7H3/b13-12+,23-11+/t31-,32-,35-/m1/s1 |
InChI Key |
KFXCPWWUGCRWRS-KFNWDQBUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C)C |
Synonyms |
3-deoxyschweinfurthin B |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Total Synthesis Approaches to 3-Deoxyschweinfurthin B
The first successful synthesis of nonracemic 3-deoxyschweinfurthin B was a significant milestone, validating the synthetic strategy for constructing the tetracyclic core of the schweinfurthin family. nih.govacs.orgcapes.gov.br This achievement not only provided access to this specific analogue but also paved the way for the synthesis of other members of the schweinfurthin class and their derivatives for further biological evaluation. nih.gov
Neighbors et al. Approach (2005)
In 2005, the research group of Neighbors, Beutler, and Wiemer reported the first total synthesis of 3-deoxyschweinfurthin B. nih.govacs.orgcapes.gov.br Their approach was a landmark achievement, as it was the first to successfully construct the complex tetracyclic framework characteristic of the schweinfurthins. nih.gov The successful synthesis also allowed for the confirmation of the potent and selective anti-cancer activity of the synthetic compound. nih.govcapes.gov.br
A cornerstone of the Neighbors et al. synthesis was the strategic use of a Sharpless asymmetric dihydroxylation to install a key stereocenter. rsc.org This reaction, which utilizes an osmium catalyst and a chiral ligand to achieve high enantioselectivity, was employed on a terminal olefin to produce a diol with a specific stereochemistry. rsc.orgmdpi.com The Sharpless dihydroxylation is a powerful tool in modern organic synthesis for the enantioselective preparation of 1,2-diols from prochiral olefins. The reaction is typically performed with a catalytic amount of osmium tetroxide and a stoichiometric reoxidant, such as potassium ferricyanide, in a buffered solution.
Following the dihydroxylation, the resulting diol was converted into a non-racemic epoxide. rsc.org This transformation was crucial for the subsequent cascade cyclization reaction. The epoxide, a three-membered ring containing an oxygen atom, is a versatile intermediate in organic synthesis due to the ring strain that makes it susceptible to ring-opening reactions. researchgate.net
The enantioselectivity of the key dihydroxylation step was achieved through the use of the commercially available AD-mix reagents. nih.govcapes.gov.br Specifically, AD-mix-α or AD-mix-β, which contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL respectively, were used to direct the stereochemical outcome of the reaction. nih.govcapes.gov.brsigmaaldrich.com The use of AD-mix-α resulted in the formation of a diol with an (S) configuration at the newly formed stereocenter. rsc.org This enantioselective strategy was pivotal, as the stereochemistry of the epoxide intermediate directly controlled the formation of two additional stereocenters during the subsequent cyclization. nih.govcapes.gov.br
| Reagent | Chiral Ligand | Resulting Diol Configuration |
| AD-mix-α | (DHQ)₂PHAL | (S) |
| AD-mix-β | (DHQD)₂PHAL | (R) |
This table summarizes the stereochemical outcome of the Sharpless asymmetric dihydroxylation using different AD-mix reagents in the synthesis of 3-deoxyschweinfurthin B intermediates.
A key feature of the Neighbors et al. synthesis was the implementation of a cascade cyclization of an epoxy olefin to construct the tetracyclic core of 3-deoxyschweinfurthin B. nih.govcapes.gov.br This acid-catalyzed reaction sequence allowed for the formation of multiple carbon-carbon bonds in a single step, leading to the efficient assembly of the complex ring system. rsc.orgresearchgate.net The stereochemistry of the starting epoxide was shown to control the stereochemical outcome of the two newly formed stereogenic centers in the cyclized product. nih.govcapes.gov.br This elegant cascade reaction not only demonstrated the efficiency of this synthetic strategy but also highlighted its potential for the synthesis of other complex natural products. researchgate.net
Enantioselective Synthesis Strategies (e.g., AD-mix oxidation)
Mente et al. Approach (2008)
In 2008, Mente, Neighbors, and Wiemer reported an alternative synthetic route to 3-deoxyschweinfurthin B. rsc.org This approach utilized similar key intermediates but employed a different strategy for their assembly.
Horner-Wadsworth-Emmons Olefination
A cornerstone in the synthesis of 3-Deoxyschweinfurthin B is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This powerful and reliable method is widely used for the stereocontrolled formation of carbon-carbon double bonds, typically yielding the E-alkene isomer which is crucial for the structure of schweinfurthins. wikipedia.orgconicet.gov.ar
In the context of 3-Deoxyschweinfurthin B synthesis, the HWE reaction serves as a convergent and late-stage strategy to couple the two main fragments of the molecule: the complex "left-half" tricyclic hexahydroxanthene system and the "right-half" aromatic resorcinol (B1680541) moiety. nih.govdtic.milresearchgate.net This approach involves the reaction of a phosphonate-stabilized carbanion, derived from the right-half phosphonate (B1237965), with the left-half tricyclic aldehyde. nih.govresearchgate.net
Key implementations of the HWE reaction in schweinfurthin synthesis include:
Neighbors et al. approach: This was the first synthesis of nonracemic 3-Deoxyschweinfurthin B. nih.govacs.org It utilized an HWE condensation to form the central stilbene (B7821643) olefin. researchgate.net
Mente et al. approach: This alternative route also employed an HWE olefination. rsc.orgresearchgate.net Specifically, a phosphonate ester was condensed with a MOM-protected geranyl aldehyde using sodium hydride (NaH) and 15-crown-5 (B104581) in tetrahydrofuran (B95107) (THF) to produce the desired (E)-stilbene, which was then deprotected to yield 3-Deoxyschweinfurthin B. rsc.orgresearchgate.net
Synthesis of Fluorescent Analogs: The HWE reaction has also been pivotal in creating fluorescent analogs. For instance, a coumarin-based analogue of Schweinfurthin F was synthesized via an HWE condensation between a tricyclic phosphonate and an appropriately substituted bicyclic aldehyde. researchgate.netacs.org This highlights the versatility of the HWE reaction in assembling complex, functionalized stilbenes. acs.org
The HWE reaction's reliability and high E-selectivity make it an indispensable tool in the total synthesis of both natural products and their structurally diverse analogs within the schweinfurthin family. conicet.gov.arthieme-connect.de
Comparative Analysis of Synthetic Strategies
An alternative approach was later reported by Mente et al. rsc.org While also relying on a late-stage HWE olefination to form the stilbene bond, this strategy differed in the construction of the key fragments. rsc.orgresearchgate.net For instance, they utilized a byproduct from another synthesis and transformed it into the required phosphonate ester for the HWE coupling. rsc.org
A comparative look at these strategies reveals a common theme: a convergent design where the complex left-half hexahydroxanthene and the right-half aromatic ring are synthesized separately and then joined. The preferred coupling method across multiple research efforts is the Horner-Wadsworth-Emmons olefination, which reliably establishes the critical trans-stilbene (B89595) linkage. nih.govresearchgate.net The primary differences lie in the specific routes taken to prepare the aldehyde and phosphonate coupling partners. The initial synthesis by Neighbors et al. established the viability of a cascade cyclization for forming the complex tricyclic system, a significant step in accessing the schweinfurthin skeleton. nih.gov Subsequent syntheses have focused on refining these pathways for improved efficiency and applicability to a wider range of analogs. rsc.orgacs.org
Synthesis of Analogs and Derivatives of 3-Deoxyschweinfurthin B
The development of synthetic analogs of 3-Deoxyschweinfurthin B has been a major focus, with over 80 analogs synthesized to date. nih.gov This work is driven by several factors: the limited availability of the natural products, the need to understand structure-activity relationships (SAR), and the desire to create probes for elucidating the mechanism of action. nih.govnih.gov The synthetic compound 3-Deoxyschweinfurthin B itself is an analog of the natural Schweinfurthin B, lacking a hydroxyl group in the A-ring, yet it retains potent and selective activity, making it a valuable lead compound. nih.govdtic.mil
Generation of Structural Modifications (e.g., right-half resorcinol moiety changes)
Numerous analogs of 3-Deoxyschweinfurthin B have been created by modifying the right-half resorcinol moiety to probe the structural requirements for biological activity. nih.govdtic.mil These studies have provided critical insights into the pharmacophore of the schweinfurthin family. dtic.mil
Key findings from these structural modifications include:
Importance of Phenolic Hydroxyls: At least one phenolic hydroxyl group on the D-ring is crucial for differential cytotoxicity. nih.govnih.gov Replacing both phenolic groups with hydrogen or fluorine resulted in a complete loss of activity. nih.govwur.nl
Role of the Prenyl Chain: The absence of the prenyl/geranyl chain on the D-ring leads to a significant reduction in activity. nih.gov
Tolerance for Substitution: Modifications at the terminus of the geranyl chain are well-tolerated. An analog with a terminal allylic alcohol on this chain was found to be one of the most active 3-deoxyschweinfurthin analogs. dtic.mil
Fluorescently Labeled Analogs
To investigate the mechanism of action and intracellular localization of schweinfurthins, researchers have synthesized fluorescently labeled analogs. nih.govacs.org A significant challenge in this area is to create a fluorescent probe that retains the potent and selective biological activity of the parent compound. nih.govacs.org
One approach involved preparing a bis-stilbene analog, but its fluorescence emission maximum overlapped with cellular autofluorescence, limiting its utility. nih.gov A more successful strategy involved annulating a coumarin (B35378) ring system to the D-ring of the schweinfurthin structure, creating a fluorescent analogue of schweinfurthin F. researchgate.netacs.org This was achieved through a convergent synthesis where the key stilbene olefin was formed via an HWE condensation. researchgate.net The resulting coumarin-schweinfurthin analogue displayed desirable fluorescence properties and, importantly, retained significant biological activity that mirrored the pattern of natural schweinfurthin F. researchgate.netacs.org
Biotinylated Analogs
The synthesis of biotinylated analogs represents another strategy to identify the molecular targets of natural products. Biotin (B1667282) serves as a high-affinity tag for pull-down assays and affinity chromatography. While direct synthesis of a biotinylated 3-Deoxyschweinfurthin B is not explicitly detailed in the provided sources, the strategy has been applied to compounds with similar activity profiles. For example, a biotinylated analogue of OSW-1, a natural product that shares a COMPARE correlation with the schweinfurthins, was successfully used to identify two oxysterol-binding proteins, OSBP and ORP4, as binding partners. nih.govnih.gov This success suggests that creating a biotinylated 3-Deoxyschweinfurthin B analog, likely by attaching a biotin tag to a functionally tolerant position such as the terminus of the geranyl chain, would be a viable and valuable approach for isolating its cellular receptors. nih.govdtic.mil
Mechanistic Investigations of Biological Activities
Selective Antiproliferative Activity in Cellular Models
3-Deoxyschweinfurthin B exhibits marked antiproliferative activity against a range of cancer cell lines, demonstrating a unique pattern of cytotoxicity that suggests a novel mechanism of action. nih.gov
Differential Cytotoxicity Across Cancer Cell Lines
Research has consistently shown that 3-Deoxyschweinfurthin B displays differential cytotoxicity across various cancer cell lines. This selective activity is particularly pronounced in glioblastoma, breast cancer, leukemia, and malignant plasma cells. nih.govdtic.milkarger.comgoogle.com
Glioblastoma: Glioblastoma multiforme (GBM) cell lines are notably sensitive to the growth-inhibitory effects of 3-Deoxyschweinfurthin B. nih.govresearchgate.netnih.gov The high sensitivity of these central nervous system (CNS) cancer cell lines is a distinguishing feature of the schweinfurthin family of compounds. nih.govwur.nl For instance, the SF-295 human glioblastoma cell line is one of the most sensitive lines to its effects. nih.govwur.nl
Breast Cancer: Breast cancer cell lines, including MCF7 and HS 578T, have been identified as being among the most sensitive to the cytotoxic effects of schweinfurthins. dtic.mil The synthetic analog, 3-Deoxyschweinfurthin B, has been shown to be slightly more cytotoxic than the natural products in these cell lines. dtic.mil
Leukemia: Leukemia cell lines have also demonstrated significant sensitivity to schweinfurthins, contributing to the compound's unique activity profile in cancer screens. google.com
Malignant Plasma Cells: Synthetic schweinfurthins, including 3-Deoxyschweinfurthin B, have shown selective cytotoxicity against malignant plasma cells. karger.com Previous studies have documented the growth inhibitory effects of 3-Deoxyschweinfurthin B in multiple myeloma (MM) cell lines such as RPMI-8226 and U266. karger.com
The differential sensitivity to 3-Deoxyschweinfurthin B is highlighted by the contrast between highly sensitive cell lines like the glioblastoma-derived SF-295 and resistant lines such as the lung-derived A549 and ovarian-derived OVCAR-5. nih.gov
Correlation with NCI-60 Cell Line Panel Data
The pattern of activity of schweinfurthins, including 3-Deoxyschweinfurthin B, in the National Cancer Institute's 60 (NCI-60) human tumor cell line screen is unique when compared to other anticancer agents. nih.gov This distinct profile suggests a novel mechanism of action. nih.govdtic.mil The potent growth inhibitory activity against the CNS cancer panel within the NCI-60 screen is a key characteristic. nih.gov The synthetic analog, 3-Deoxyschweinfurthin B, exhibits a highly correlated activity pattern to the natural schweinfurthins in the NCI-60 panel. dtic.mil
Table 1: Differential Cytotoxicity of 3-Deoxyschweinfurthin B in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity |
|---|---|---|
| SF-295 | Glioblastoma | High |
| U251 | Glioblastoma | High |
| MCF7 | Breast Cancer | High |
| HS 578T | Breast Cancer | High |
| RPMI-8226 | Multiple Myeloma | Moderate to High |
| U266 | Multiple Myeloma | Moderate to High |
| A549 | Lung Carcinoma | Low |
Modulation of Lipid Metabolism and Homeostasis
A significant aspect of 3-Deoxyschweinfurthin B's mechanism of action involves the modulation of lipid metabolism, particularly cholesterol homeostasis. nih.govscispace.comuiowa.eduresearchgate.net
Effects on Cholesterol Homeostasis
3-Deoxyschweinfurthin B profoundly affects cholesterol homeostasis within cancer cells, which likely contributes significantly to its antiproliferative activity. nih.govresearchgate.netnih.govresearchgate.net
Treatment with 3-Deoxyschweinfurthin B leads to a substantial reduction in intracellular cholesterol levels in sensitive cancer cell lines. nih.govresearchgate.netnih.govuiowa.edu This effect is observed in a dose-dependent manner. nih.gov The depletion of cholesterol is more pronounced in sensitive cell lines like SF-295 compared to less sensitive lines such as A549. nih.gov This reduction in cholesterol is a result of both decreased synthesis and increased efflux. nih.govresearchgate.netnih.gov
3-Deoxyschweinfurthin B alters cholesterol synthesis pathways, although it does not directly inhibit HMG-CoA reductase, the rate-limiting enzyme in this pathway, unlike statins. nih.gov The compound has been shown to reduce the levels of key isoprenoid intermediates in the cholesterol biosynthetic pathway. researchgate.netnih.gov Furthermore, 3-Deoxyschweinfurthin B influences the expression of genes involved in cholesterol homeostasis. It upregulates the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are involved in cholesterol efflux. nih.govresearchgate.net This effect is similar to that of the liver X-receptor (LXR) agonist 25-hydroxycholesterol, though 3-Deoxyschweinfurthin B does not directly activate LXRα or LXRβ. nih.govresearchgate.netnih.gov The increased expression of ABCA1 protein has been observed in both sensitive and insensitive cell lines, albeit at different concentrations of the compound. nih.gov
Table 2: Effects of 3-Deoxyschweinfurthin B on Cholesterol Homeostasis
| Parameter | Effect | Mechanism |
|---|---|---|
| Intracellular Cholesterol | Decreased | Combination of decreased synthesis and increased efflux |
| Cholesterol Synthesis | Decreased | Reduction of key isoprenoid intermediates |
| Cholesterol Efflux | Increased | Upregulation of ABCA1 and ABCG1 transporters |
Enhanced Cholesterol Efflux Mechanisms (e.g., ABCA1-mediated)
Research indicates that 3-Deoxyschweinfurthin B plays a significant role in promoting the removal of cholesterol from cells. nih.govnih.gov This process, known as cholesterol efflux, is a crucial component of maintaining cellular cholesterol balance. The compound has been shown to increase cholesterol efflux in a dose-dependent fashion in cultured cancer cell lines, such as the glioblastoma cell line SF-295. nih.gov
A primary mechanism for this enhanced efflux is the upregulation of the ATP-binding cassette transporter A1 (ABCA1). nih.gov ABCA1 is a key membrane protein that facilitates the transfer of cellular cholesterol to extracellular acceptors like apolipoprotein A-I (ApoA-I), a critical step in reverse cholesterol transport. nih.gov Studies have demonstrated that incubating SF-295 cancer cells with 3dSB leads to a dose-dependent increase in cholesterol efflux. nih.gov This suggests that 3dSB's ability to lower intracellular cholesterol is not only due to decreased synthesis but also to an active increase in its removal from the cell via transporters like ABCA1. nih.govresearchgate.net
Table 1: Effect of 3-Deoxyschweinfurthin B on ABCA1-Mediated Cholesterol Efflux in SF-295 Cells
| 3dSB Concentration | Observation | Reference |
|---|---|---|
| 0.025–0.5 μM | Dose-dependent increase in cholesterol efflux compared to untreated control after 24 hours. | nih.gov |
Liver X-Receptor (LXR) Pathway Engagement
The biological actions of 3-Deoxyschweinfurthin B on cholesterol metabolism are closely linked to the Liver X-Receptor (LXR) pathway. nih.govresearchgate.net LXRs are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis. nih.govwikipathways.org The effects of 3dSB on cholesterol transport and synthesis mimic those seen with LXR activation. nih.govnih.gov Although the compound influences LXR-mediated processes, the engagement is indirect. nih.govresearchgate.net
Table 2: Upregulation of LXR Target Gene Expression by 3-Deoxyschweinfurthin B in SF-295 Cells
| Compound/Concentration | Target Gene | Fold Increase in Protein Level | Reference |
|---|---|---|---|
| 3dSB (500 nM) | ABCA1 | > 4-fold | nih.gov |
| 3dSB (500 nM) | ABCG1 | > 2-fold | nih.gov |
Despite the fact that 3dSB's effects on gene expression are similar to those of known LXR agonists like 25-hydroxycholesterol, studies have conclusively shown that 3dSB does not function as a direct LXR agonist. nih.govnih.govresearchgate.net In vitro assays designed to identify LXR ligands, such as TR-FRET assays, were used to test this hypothesis. The results demonstrated that increasing concentrations of 3dSB did not induce the necessary conformational change in the ligand-binding domain of either LXRα or LXRβ. nih.gov This indicates that 3dSB is not a direct ligand for these receptors and suggests that it activates the LXR pathway indirectly, possibly through the modulation of endogenous LXR ligands or other signaling pathways that converge on LXR. nih.govuiowa.edu
Upregulation of LXR Target Genes (e.g., ABCA1, ABCG1, LDLR)
Interference with Isoprenoid Biosynthesis Pathway (IBP)
In addition to its effects on cholesterol efflux, 3-Deoxyschweinfurthin B exerts pleiotropic effects on isoprenoid homeostasis. nih.govnih.gov The Isoprenoid Biosynthesis Pathway (IBP) is a vital metabolic route that produces a wide range of molecules essential for cellular functions, including sterols and non-sterol isoprenoids. nih.govnih.gov Schweinfurthins, as a class, are known to disrupt this pathway, a mechanism that is thought to contribute significantly to their biological activity. nih.govresearchgate.net
A significant effect of 3dSB is the reduction of key isoprenoid intermediates. nih.gov Specifically, treatment with 3dSB has been shown to decrease the intracellular levels of both farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) in a variety of cultured human cancer cell lines and in primary cells. nih.govnih.govresearchgate.net FPP and GGPP are critical branch-point molecules in the IBP, serving as precursors for the synthesis of cholesterol and as essential lipid attachments for a class of signaling proteins (prenylated proteins), respectively. mcgill.ca By depleting the cellular pools of FPP and GGPP, 3dSB disrupts these downstream processes. nih.gov
Table 3: Effect of 3-Deoxyschweinfurthin B on Intracellular Isoprenoid Levels
| Cell Type | Effect of 3dSB Treatment | Reference |
|---|---|---|
| Various human cancer cell lines (e.g., U266) | Concentration-dependent decrease in FPP and GGPP levels. | nih.gov |
| Primary human acute myeloid leukemia cells | Variable decrease in FPP and GGPP levels. | nih.gov |
The interference of 3dSB with the IBP leads to synergistic interactions with inhibitors of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in the pathway. nih.govscholaris.ca Cytotoxicity assays have demonstrated a synergistic effect between 3dSB and the HMGCR inhibitor lovastatin (B1675250) in multiple human cancer cell lines. nih.govnih.govjensenlab.org This synergy is not observed with inhibitors that act on other parts of the IBP. nih.govnih.gov Further investigation revealed that while 3dSB alone has no effect on protein prenylation, it significantly enhances the lovastatin-induced decrease in the farnesylation and geranylgeranylation of proteins such as Ras and Rab6. nih.gov This potentiation of lovastatin's effects underscores the disruptive impact of 3dSB on isoprenoid homeostasis. nih.gov
Reduction of Key Isoprenoid Intermediates (e.g., Farnesyl Pyrophosphate, Geranylgeranyl Pyrophosphate)
Intracellular Signaling Pathway Modulation
The antitumor effects of 3-Deoxyschweinfurthin B are rooted in its ability to modulate critical intracellular signaling pathways. The compound instigates a cellular stress response, primarily targeting two key organelles: the endoplasmic reticulum (ER) and the Golgi apparatus. This dual-front assault disrupts protein processing and transport, ultimately leading to the inhibition of cancer cell growth and survival.
3-Deoxyschweinfurthin B (3dSB) has been identified as an inducer of the Endoplasmic Reticulum (ER) stress response, a cellular state triggered by an accumulation of unfolded or misfolded proteins in the ER lumen. nih.govresearchgate.net This response, also known as the Unfolded Protein Response (UPR), is a complex signaling network that initially aims to restore homeostasis but can trigger programmed cell death if the stress is prolonged or severe. nih.gov The induction of ER stress by 3dSB is a key component of its mechanism of action, particularly noted in glioblastoma cell lines. researchgate.netnih.gov
A central event in the ER stress response is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This modification is a crucial regulatory mechanism that leads to a general attenuation of protein synthesis, reducing the load of new proteins entering an already stressed ER. nih.gov Research has demonstrated that treatment with 3dSB and its parent compounds, the schweinfurthins, activates this pathway.
In SF-295 human glioma cells, exposure to schweinfurthins leads to an ER stress-type response that culminates in the phosphorylation of eIF2α. researchgate.netnih.gov This event is linked to the subsequent induction of apoptosis, indicating that the stress induced by the compound surpasses the cell's restorative capacity. nih.gov However, the response can be cell-line specific. For instance, a related analog, methylschweinfurthin G (MeSG), was shown to induce eIF2α phosphorylation in B16F10 melanoma cells after 24 hours, but not in UACC903 melanoma cells, suggesting that the genetic context of the cancer cell can influence its response to the compound. nih.gov
| Compound | Cell Line | Effect on eIF2α Phosphorylation | Source |
|---|---|---|---|
| Schweinfurthins (including 3dSB) | SF-295 (Human Glioma) | Increased phosphorylation | researchgate.netnih.gov |
| Methylschweinfurthin G (MeSG) | B16F10 (Murine Melanoma) | Increased phosphorylation (at 24h) | nih.gov |
| Methylschweinfurthin G (MeSG) | UACC903 (Human Melanoma) | No significant phosphorylation | nih.gov |
Protein Disulfide Isomerase (PDI) is another crucial ER chaperone that facilitates the formation of correct disulfide bonds in nascent proteins. GRP78 and PDI are often co-regulated during the UPR to cope with the burden of misfolded proteins. plos.orgnih.gov The depletion of GRP78 has been shown to activate the UPR, leading to the induction of other chaperones like PDI. nih.gov While direct modulation of PDI by 3dSB is not explicitly detailed in the reviewed literature, the strong induction of GRP78 and the general activation of the ER stress response pathway strongly imply a concurrent upregulation of PDI as part of the cell's attempt to mitigate the induced stress.
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. researchgate.net Schweinfurthins have been found to interfere with the structure and function of the Golgi, representing another key aspect of their anticancer mechanism. researchgate.net
The trans-Golgi Network (TGN) is the major sorting and distribution center of the Golgi, directing newly synthesized proteins to their final destinations. nih.gov Mechanistic studies on schweinfurthin G (SG), a close analog of 3dSB, revealed that it causes a rapid, potent, and reversible arrest of TGN trafficking. researchgate.net This disruption was observed through the disorganization of TGN46, a key marker protein of the TGN. researchgate.net The concentrations of SG required to induce this TGN arrest correlated well with the concentrations needed to inhibit cell proliferation in sensitive cancer cell lines. researchgate.net
This effect on TGN trafficking is mechanistically linked to the ability of schweinfurthins to bind oxysterol-binding proteins (OSBPs), which are known regulators of intracellular vesicular trafficking and lipid homeostasis. researchgate.net The disruption of the TGN by these compounds precedes the inhibition of other critical signaling pathways and the induction of apoptosis, highlighting it as a primary mechanism of action. researchgate.net
| Compound | Observed Effect | Mechanism | Cellular Consequence | Source |
|---|---|---|---|---|
| Schweinfurthin G (SG) | Arrest of TGN trafficking | Binding to oxysterol-binding proteins (OSBPs) | Inhibition of cell proliferation, induction of apoptosis | researchgate.net |
| 3-Deoxyschweinfurthin B (3dSB) | Disruption of cholesterol homeostasis | Linked to TGN function and OSBP interaction | Inhibition of cancer cell growth | researchgate.net |
This blockage of the secretory pathway can lead to a variety of downstream effects, including altered glycosylation of cell surface proteins and the disruption of signaling pathways that rely on the proper localization of membrane receptors. researchgate.net The interference with vesicular transport is a critical consequence of TGN disruption and a major contributor to the cytotoxic effects of the schweinfurthin class of compounds.
Interference with Trans-Golgi Network (TGN) Trafficking
mTOR/AKT Signaling Pathway Inhibition
Research indicates that schweinfurthins, including the synthetic analog 3-Deoxyschweinfurthin B (3dSB), can impede the proliferation of cancer cells by interfering with the mTOR/AKT signaling pathway. researchgate.net This inhibition is not direct but rather a consequence of upstream cellular disruptions. Specifically, schweinfurthins have been found to arrest trafficking within the trans-Golgi-network, which in turn induces stress in the endoplasmic reticulum. researchgate.net These events collectively suppress the activation of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. researchgate.net
Studies have demonstrated that schweinfurthins can selectively inhibit the phosphorylation of AKT, a key kinase in the PI3K/AKT/mTOR cascade. researchgate.netuiowa.edu This selective action is significant as the AKT signaling network is frequently dysregulated in various cancers. The inhibition of AKT phosphorylation by schweinfurthins appears to be an indirect consequence of their effects on cellular trafficking and organelle function. researchgate.net By disrupting the trans-Golgi-network, schweinfurthins interfere with processes that are essential for the proper activation of AKT. researchgate.net
The inhibitory action of schweinfurthins on the AKT pathway appears to be distinct from the ERK (extracellular signal-regulated kinase) signaling pathway. While both pathways are critical for cell proliferation, the mechanism of action of 3dSB and related compounds seems to be more specific to the PI3K/AKT/mTOR axis. Research focusing on the broader family of schweinfurthins suggests that their antiproliferative effects are not primarily mediated through the inhibition of ERK phosphorylation. dntb.gov.ua
Selective Inhibition of AKT Phosphorylation
Rho Signaling Pathway Considerations
The schweinfurthin family of compounds has been observed to influence the Rho signaling pathway, which is involved in regulating the actin cytoskeleton and cell morphology. researchgate.netnih.gov Treatment with schweinfurthins can cause cells to adopt a rounded or spindle-like appearance, a characteristic that suggests an impact on Rho family proteins. nih.gov Specifically, schweinfurthin A has been shown to inhibit the activation of RhoA (Ras homolog family member A) that is induced by epidermal growth factor. nih.gov The proper functioning and localization of Rho proteins are dependent on post-translational modifications, such as isoprenylation. researchgate.net Since 3dSB has been shown to decrease the intracellular levels of farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP), which are precursors for isoprenylation, it is plausible that 3dSB affects Rho signaling through this mechanism. nih.gov However, the effects on Rho activity are likely indirect and occur upstream, rather than a direct inhibition of the pathway itself. nih.gov
Putative Molecular Targets and Binding Mechanisms
Non-Direct Receptor Binding (e.g., LXR)
Investigations into the molecular targets of 3dSB have revealed an interesting mechanism related to cholesterol homeostasis. While 3dSB induces effects similar to those of liver X-receptor (LXR) agonists, such as the upregulation of LXR target genes like ABCA1 and ABCG1, it does not act as a direct agonist for LXRα or LXRβ. researchgate.netnih.govnih.gov In vitro assays have confirmed that 3dSB does not directly bind to and activate these nuclear receptors. nih.govmdpi.com This suggests that 3dSB's influence on cholesterol metabolism is mediated through an indirect mechanism, potentially by altering the levels of endogenous LXR ligands or by affecting other cellular processes that in turn activate LXR signaling. researchgate.netnih.gov
Table 1: Effect of 3-Deoxyschweinfurthin B on LXR Target Gene Expression
| Gene | Effect of 3dSB Treatment | Implication |
| ABCA1 | Upregulation | Increased cholesterol efflux |
| ABCG1 | Upregulation | Increased cholesterol efflux |
| LDLR | Upregulation | Decreased cholesterol uptake |
This table summarizes the observed effects of 3dSB on the expression of key genes regulated by LXR, as noted in the research. mdpi.comresearchgate.net
Exploration of Novel Target Identification Methodologies
The precise molecular target of the schweinfurthin family of compounds has remained elusive for some time. nih.gov To address this, researchers are employing various novel methodologies to identify the direct binding partners of these natural products and their analogs. One such approach involves the synthesis of fluorescently labeled analogs of schweinfurthins. acs.org These probes can be used in cellular imaging and biochemical assays to visualize their localization and identify interacting proteins. This strategy aims to provide a more definitive understanding of the mechanism of action by pinpointing the initial molecular interactions that trigger the downstream cellular effects. acs.org
Structure Activity Relationships Sar and Pharmacophore Elucidation
Essential Structural Elements for Biological Activity
The biological activity of 3-deoxyschweinfurthin B and its analogues is intricately linked to specific structural motifs within the molecule. nih.govresearchgate.net Key elements include the substituents on the D-ring, the presence of phenolic hydroxyl groups, and the nature of the prenyl group. kisti.re.kracs.org
Significance of Phenolic Hydroxyl Groups
Stereochemical Influences on Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of 3-deoxyschweinfurthin B. nih.govkisti.re.krcapes.gov.br The specific spatial orientation of the molecule dictates its ability to interact effectively with its biological target. rsc.orgpageplace.de
Importance of Absolute Stereochemistry (e.g., R,R,R- vs. S,S,S-isomers)
The absolute stereochemistry of the hexahydroxanthene ring system (the "left half" of the molecule) has a profound impact on biological activity. nih.gov Studies comparing the enantiomers of 3-deoxyschweinfurthin B have revealed that the natural R,R,R-isomer is significantly more potent than its S,S,S-counterpart. wur.nl Specifically, the R,R,R-isomer of 3-deoxyschweinfurthin B was found to be approximately threefold more potent than the S,S,S-isomer. wur.nl Furthermore, the differential cytotoxicity profile of the R,R,R-isomer shows a higher correlation with that of the natural schweinfurthins. wur.nl This strongly indicates that the specific R,R,R-configuration is crucial for optimal interaction with the molecular target. A trans-fused A-B ring system within the hexahydroxanthene core is also considered essential for significant activity. nih.gov
Control of Stereogenic Centers in Synthesis
Given the importance of absolute stereochemistry, the controlled synthesis of specific stereoisomers is a key aspect of developing active schweinfurthin analogues. capes.gov.brrsc.orgpageplace.de The synthesis of nonracemic 3-deoxyschweinfurthin B has been achieved through methods that allow for the precise control of the stereogenic centers. capes.gov.brnih.gov A key step in these synthetic routes often involves a cascade cyclization of an epoxy olefin. researchgate.netcapes.gov.br The stereochemistry of the initial epoxide, which can be prepared as a single enantiomer using techniques like Sharpless asymmetric dihydroxylation, dictates the formation of the other two stereogenic centers in the hexahydroxanthene core. capes.gov.brrsc.orgnih.gov This synthetic control is vital for producing the more active R,R,R-enantiomer and for conducting detailed structure-activity relationship studies.
Table of Analogue Activity
| Compound/Analogue | Modification | Relative Potency/Activity | Reference |
| R,R,R -3-deoxyschweinfurthin B | Natural stereoisomer | More potent | wur.nl |
| S,S,S -3-deoxyschweinfurthin B | Unnatural stereoisomer | ~3-fold less potent than R,R,R-isomer | wur.nl |
| D-ring difluoro analogue | Both phenolic OH replaced with F | Inactive | wur.nl |
| D-ring monomethyl ether | One phenolic OH is methylated | Retains significant activity | nih.gov |
| Prenyl-less analogue | Prenyl group on D-ring removed | Potency compromised | wur.nl |
| Indole (B1671886) analogue | D-ring resorcinol (B1680541) replaced with indole | Retains schweinfurthin-like activity | nih.gov |
Design and Evaluation of Modified Analogs
The synthesis of 3-deoxyschweinfurthin B, which lacks the A-ring hydroxyl group of the natural schweinfurthin B but retains potent and selective activity, marked a significant step forward. researchgate.net This discovery opened the door for the creation of a multitude of analogs aimed at elucidating the essential structural features required for biological activity and improving the compound's pharmacological profile. dtic.mil The design of these analogs has been a systematic process, involving modifications to various parts of the molecule to probe structure-activity relationships (SAR).
Rational Drug Design Principles
The development of 3-deoxyschweinfurthin B analogs has been guided by established principles of rational drug design, a strategy that utilizes the knowledge of a biological target or a lead compound to design new, more effective drugs. nih.govbbau.ac.in This approach aims to optimize the therapeutic properties of a lead compound by making targeted chemical modifications. europeanpharmaceuticalreview.com
One of the key strategies employed has been the exploration of the pharmacophore of the schweinfurthin scaffold. The pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. Initial studies identified the hexahydroxanthene "left-half" and the substituted aromatic "right-half" (D-ring) as crucial components. nih.gov
A primary focus of analog design has been the modification of the D-ring. For instance, the resorcinol moiety of the natural schweinfurthins has been replaced with other aromatic systems, such as indoles, to create "schweinfurthin indoles." nih.gov This bioisosteric replacement strategy aims to retain or improve biological activity while potentially altering properties like solubility and metabolism. slideshare.net The synthesis of these indole analogs allowed researchers to probe the importance of the hydrogen-bonding capabilities of the D-ring. nih.gov
Another rational design approach has been the introduction of functional groups to serve as probes for identifying the cellular target of these compounds. The synthesis of fluorescent analogs of schweinfurthin B and F, for example, was undertaken to visualize their localization within cells, providing clues about their mechanism of action. nih.gov This strategy involves attaching a fluorophore to the core structure in a position that does not significantly diminish its potent antiproliferative activity. nih.gov
Furthermore, modifications have been aimed at improving the drug-like properties of the molecule. For example, monomethylation of the D-ring resorcinol was found to increase chemical stability with a minimal impact on potency. nih.gov The synthesis of a variety of analogs with different substituents on the aromatic D-ring has been crucial in establishing that at least one free phenol (B47542) group on this ring is important for differential cytotoxicity. nih.gov
The overarching goal of these rational design strategies is to develop analogs with enhanced potency, greater selectivity for cancer cells, and a better understanding of their mechanism of action, which is believed to be novel. dtic.milnih.gov
High-Throughput Screening for Bioactivity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of the biological activity of large numbers of compounds. thieme-connect.comrsc.org For 3-deoxyschweinfurthin B and its analogs, the primary HTS platform has been the National Cancer Institute's (NCI) 60-cell line screen. nih.govnih.gov
The NCI-60 screen is a cell-based assay that evaluates the cytotoxic and cytostatic effects of a compound against 60 different human cancer cell lines derived from nine different tissue types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. cancer.govcancer.gov This screen is a powerful tool for identifying compounds with potent anticancer activity and for discerning patterns of activity that may indicate a novel mechanism of action. dtic.mil
The process for the NCI-60 screen typically begins with a single high-dose screening of the compound against all 60 cell lines. cancer.gov If a compound shows significant growth inhibition, it then proceeds to a more detailed five-dose screening to determine key parameters such as the GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration for total growth inhibition), and LC50 (the concentration that is lethal to 50% of the cells). cancer.gov
The unique pattern of activity displayed by the schweinfurthins in the NCI-60 screen, which does not correlate with any known anticancer agents, has been a major driver for the continued interest in this class of compounds. dtic.milnih.gov This suggests that they may act on a previously unexploited cellular target. dtic.mil
The evaluation of numerous analogs of 3-deoxyschweinfurthin B in the NCI-60 screen has been instrumental in building a comprehensive structure-activity relationship profile. For instance, the screening of indole analogs revealed that while many showed activity, the potency varied significantly with the substitution pattern on the indole ring. nih.gov
The data generated from these HTS assays are crucial for guiding the next steps in the drug design process, allowing researchers to prioritize the most promising lead compounds for further development. The use of HTS has significantly accelerated the exploration of the chemical space around the 3-deoxyschweinfurthin B scaffold.
| Compound | Modification | Mean GI50 (µM) | Reference |
| Schweinfurthin B | Natural Product | 0.81 | dtic.mil |
| 3-Deoxyschweinfurthin B | Synthetic Analog (lacks A-ring hydroxyl) | 0.22 | dtic.mil |
| Indole Analog 8 | Prenyl substituent at C-3 of indole ring | 0.39 | nih.gov |
| Indole Analog 19 | O-methylindole | < 1.0 | nih.gov |
| Indole Analog 43 | 3-prenyl derivative of compound 19 | < 1.0 | nih.gov |
Table 1: Cytotoxicity of Selected Schweinfurthin Analogs
The data in Table 1 clearly demonstrates the successful application of rational drug design and HTS in identifying synthetic analogs of 3-deoxyschweinfurthin B with potent antiproliferative activity, in some cases exceeding that of the natural product.
Preclinical Efficacy Studies Excluding Human Clinical Data
In Vitro Cellular Assays
In vitro cellular assays are fundamental in preclinical research to determine the biological activity of a compound at the cellular level. For 3-Deoxyschweinfurthin B (3dSB), these studies have been crucial in elucidating its antiproliferative effects and mechanisms of action against various cancer cell lines. The compound, a synthetic analog of the natural product schweinfurthin B, has demonstrated potent and selective activity, particularly against central nervous system (CNS) cancer cell lines. nih.govwur.nlnih.gov
The antiproliferative activity of 3-Deoxyschweinfurthin B has been quantified in numerous studies using cell viability assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and growth.
Research has shown that 3dSB potently inhibits the growth of multiple cancer cell lines, with a pronounced effect on glioblastoma lines. nih.gov For instance, studies on the SF-295 human glioblastoma cell line revealed that its sensitivity to 3dSB is enhanced when cultured in media with lipid-depleted serum, suggesting a link between the compound's cytotoxic effects and cellular lipid metabolism. nih.gov In these lipid-depleted conditions, the concentration required to inhibit growth by 50% (EC50) is significantly lower. researchgate.net Previous work also highlighted the growth inhibitory effects of 3dSB in multiple myeloma (MM) cell lines RPMI-8226 and U266. karger.com The R,R,R-stereoisomer of 3-deoxyschweinfurthin B has been found to be approximately threefold more potent than the S,S,S-isomer, indicating stereospecificity in its biological activity. wur.nl
| Cell Line | Cancer Type | Assay | Key Findings | Citation |
|---|---|---|---|---|
| SF-295 | Glioblastoma | MTT | Highly sensitive to 3dSB. Increased sensitivity observed in lipid-depleted serum. EC50 is between 0.01 and 0.05 µM in lipid-depleted media. | nih.govresearchgate.net |
| A549 | Lung Carcinoma | MTT | Relatively insensitive to 3dSB compared to SF-295. EC50 is approximately 1 µM in lipid-depleted media. | nih.govresearchgate.net |
| RPMI-8226 | Multiple Myeloma | MTT | Demonstrated growth inhibitory effects. | karger.com |
| U266 | Multiple Myeloma | MTT | Demonstrated growth inhibitory effects. | karger.com |
Cell cycle analysis is used to determine how a compound affects the progression of cells through the various phases of division (G0/G1, S, G2, M). While direct studies on 3-Deoxyschweinfurthin B are limited in the reviewed literature, research on closely related schweinfurthin analogs provides insight into the class effect.
Studies on 5'-methylschweinfurthin G (MeSG), a second-generation synthetic analog with greater stability than 3dSB, have shown that it can induce cell cycle arrest. karger.com In multiple myeloma cell lines (RPMI-8226, H-929, and MM.1S), treatment with MeSG led to an arrest in the G2/M phase of the cell cycle. This blockage at the G2/M checkpoint, where the cell prepares for mitosis, can prevent proliferation and lead to cell death. karger.com The ability to halt cell cycle progression is a characteristic feature of many anticancer agents.
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. Studies have confirmed that 3-Deoxyschweinfurthin B induces apoptosis in sensitive cancer cell lines. nih.gov
The mechanism involves the activation of intrinsic apoptotic pathways. Treatment with 3dSB leads to the cleavage of caspase-9 and poly-ADP-ribose polymerase (PARP), which are hallmark events of apoptosis. nih.gov The activation of caspase-9, an initiator caspase, triggers a cascade that ultimately leads to cell death. scielo.org This process was further confirmed when the use of a specific caspase-9 inhibitor was shown to prevent the PARP cleavage induced by 3dSB. nih.gov
In addition to direct caspase activation, 3dSB treatment also triggers cellular stress responses, particularly endoplasmic reticulum (ER) stress. nih.govmdpi.com This is evidenced by the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the increased expression of ER stress chaperone proteins such as Glucose-regulated protein 78 (GRP78) and protein disulfide isomerase (PDI). nih.govwiley.com Persistent ER stress is a known trigger for apoptosis.
| Marker/Pathway | Effect | Cell Line(s) | Mechanism | Citation |
|---|---|---|---|---|
| Caspase-9 | Cleavage (Activation) | SF-295 | Initiation of the intrinsic apoptotic cascade. | nih.gov |
| PARP | Cleavage | SF-295 | A key marker of downstream apoptosis execution. | nih.govwiley.com |
| eIF2α | Phosphorylation | SF-295 | Indicates activation of cellular stress response pathways. | nih.govwiley.com |
| GRP78 & PDI | Upregulation | SF-295 | Indicates induction of ER stress and the unfolded protein response. | nih.govwiley.com |
To understand the molecular basis of its activity, researchers have analyzed the effects of 3-Deoxyschweinfurthin B on gene and protein expression. These studies reveal that 3dSB significantly alters the expression of molecules involved in cholesterol homeostasis. nih.gov
Using real-time quantitative polymerase chain reaction (RT-PCR), studies showed that 3dSB treatment of sensitive SF-295 glioblastoma cells led to a dose-dependent increase in the mRNA levels of ABCA1 and ABCG1. nih.gov These genes encode for ATP-binding cassette (ABC) transporters, which are crucial for cholesterol efflux. nih.gov Western blot analysis confirmed these findings at the protein level, demonstrating a concentration-dependent increase in ABCA1 protein in both sensitive (SF-295) and less sensitive (A549) cell lines. nih.gov However, the same concentrations of 3dSB did not appear to affect ABCG1 protein levels, suggesting a specific regulatory effect. nih.gov The compound was also found to induce the expression of ER stress-related proteins GRP78 and PDI. nih.govwiley.com
| Target | Analysis Type | Cell Line | 3dSB Concentration | Observed Effect | Citation |
|---|---|---|---|---|---|
| ABCA1 (mRNA) | RT-PCR | SF-295 | 50-500 nM | Increased Expression (>4-fold at 500 nM) | nih.gov |
| ABCG1 (mRNA) | RT-PCR | SF-295 | 50-500 nM | Increased Expression (>2-fold at 500 nM) | nih.gov |
| ABCA1 (Protein) | Western Blot | SF-295 | 50-250 nM | Increased Expression | nih.gov |
| ABCA1 (Protein) | Western Blot | A549 | 1-10 µM | Increased Expression | nih.gov |
| ABCG1 (Protein) | Western Blot | SF-295, A549 | Various | No significant change | nih.gov |
| GRP78 & PDI (Protein) | Western Blot | SF-295 | Not specified | Upregulated Expression | nih.govwiley.com |
A key mechanism contributing to the bioactivity of 3-Deoxyschweinfurthin B is its profound impact on cholesterol homeostasis, which includes the promotion of cholesterol efflux from cancer cells. nih.govresearchgate.net Cholesterol efflux is the process by which cells transport excess cholesterol out of the cell membrane, often to acceptors like apolipoprotein A-I (APO-A1) or High-Density Lipoprotein (HDL).
Experiments have shown that incubating cancer cells with 3dSB leads to a significant increase in cholesterol efflux. nih.gov Interestingly, the nature of this efflux differs between cell lines with varying sensitivity to the compound. In the highly sensitive SF-295 glioblastoma cells, 3dSB induces cholesterol efflux in a dose-dependent manner, but this effect is largely non-specific and occurs regardless of the presence of the cholesterol acceptor APO-A1. nih.govresearchgate.net In contrast, in the less sensitive A549 lung cancer cells, 3dSB promotes cholesterol efflux that is specifically mediated by APO-A1. nih.gov This suggests that 3dSB can disrupt cholesterol balance through multiple mechanisms, which may contribute to its differential cytotoxicity across cancer types.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in preclinical drug screening because they more accurately replicate the complex microenvironment of an in vivo tumor. nih.govnih.gov These models account for cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, which are absent in traditional 2D monolayer cultures. mdpi.comfrontiersin.org By mimicking the architecture of living tissue, 3D cultures can provide more predictive data on a drug's efficacy and potential for resistance. nih.gov
However, based on a review of the available scientific literature, specific preclinical efficacy studies evaluating 3-Deoxyschweinfurthin B in 3D cell culture models have not been reported. Future investigations using spheroid or organoid models derived from sensitive cancer types like glioblastoma could offer deeper insights into the compound's activity in a more physiologically relevant context.
Cholesterol Efflux Assays (e.g., APO-A1 mediated)
In Vivo Studies in Animal Models
Preclinical evaluation of 3-deoxyschweinfurthin B and its analogs in living animal models has been crucial for understanding their therapeutic potential and mechanism of action. These studies bridge the gap between in vitro cell culture experiments and potential future clinical applications, providing essential data on efficacy and biological effects within a complex physiological system.
Experimental Design and Animal Model Selection (e.g., Xenograft models)
The selection of appropriate animal models is fundamental to preclinical cancer research. For schweinfurthin compounds, researchers have utilized both xenograft and syngeneic models to investigate antitumor activity.
Xenograft Models: In this setup, human cancer cells are implanted into immunodeficient mice, which will not reject the foreign cells. This allows for the study of a compound's effect on human tumors directly. An early efficacy study for the schweinfurthin class involved subcutaneous (sc) xenografts of the human glioblastoma cell line SF-295 in athymic mice. nih.gov More recent studies have also employed immunodeficient models, such as NOD scid gamma (NSG) mice, which lack functional B, T, and NK cells, to understand the role of the immune system in the compound's activity. researchgate.netnih.gov In these experiments, B16.F10 murine melanoma cells were implanted, and the lack of tumor response to schweinfurthin analogs in these mice highlighted the necessity of a competent immune system for the drug's efficacy. researchgate.netnih.gov
Syngeneic Models: These models use immunocompetent mice implanted with cancer cell lines derived from the same genetic background. This design is essential for studying cancer immunotherapies, as it allows for the interaction between the compound, the tumor, and a fully functional host immune system. A key model used in schweinfurthin research is the implantation of B16.F10 melanoma cells into C57BL/6 mice. nih.govnih.gov This model was instrumental in demonstrating that schweinfurthin analogs could not only induce tumor regression but also synergize with immune checkpoint inhibitors like anti-PD-1 antibodies to provoke a durable, protective anti-tumor immunity. nih.govmdpi.com
The general experimental design for these studies involves implanting tumor cells, waiting for tumors to become palpable, and then randomizing the animals into different treatment groups (e.g., vehicle control, compound alone, immunotherapy alone, combination therapy). Tumor growth is then monitored over time.
Table 1: Examples of Animal Models in Schweinfurthin Research
| Model Type | Animal Strain | Cancer Cell Line | Key Research Focus |
|---|---|---|---|
| Xenograft | Athymic (nu/nu) Mice | SF-295 (Human Glioblastoma) | Initial in vivo efficacy and tumor burden reduction. nih.gov |
| Xenograft | NOD scid gamma (NSG) Mice | B16.F10 (Murine Melanoma) | To determine the role of the adaptive immune system in drug efficacy. researchgate.netnih.gov |
| Syngeneic | C57BL/6 Mice | B16.F10 (Murine Melanoma) | Evaluation of antitumor immunity and synergy with immunotherapy (anti-PD-1). nih.govnih.gov |
| Syngeneic | Swarm Rat | Chondrosarcoma (SRC) | Efficacy against chemo-resistant bone cancer. researchgate.net |
Evaluation of Antitumor Activity in Preclinical Settings
The primary goal of in vivo studies is to assess whether a compound can inhibit tumor growth. For 3-deoxyschweinfurthin B and its analogs, antitumor activity has been evaluated through several key findings.
In an early study using SF-295 glioblastoma xenografts, treatment resulted in a reduction in tumor burden compared to vehicle-treated controls. nih.gov More profound effects were observed in the B16.F10 melanoma model in immunocompetent C57BL/6 mice. nih.gov Analogs such as TTI-3114 (also known as 5'-methylschweinfurthin G or MeSG) and TTI-4242 were shown to induce transient tumor regression even when administered as single agents. nih.govmdpi.com
Assessment of Pharmacodynamic Biomarkers in Animal Tissues
Pharmacodynamic biomarkers are used to confirm that a drug is engaging its target and having the desired biological effect in the animal model. For schweinfurthins, a key mechanism elucidated through these studies is the induction of immunogenic cell death (ICD). nih.govmdpi.com
A hallmark of ICD is the translocation of the endoplasmic reticulum (ER) protein calreticulin (B1178941) (CRT) to the surface of the cancer cell. nih.govpennstatehealthnews.org This surface-exposed CRT acts as an "eat-me" signal, promoting the phagocytosis of tumor cells by dendritic cells, which are critical for initiating an anti-tumor immune response. pennstatehealthnews.org Studies have shown that treatment with schweinfurthin analogs robustly induces surface calreticulin expression on viable B16.F10 melanoma cells. nih.gov This effect was confirmed in tissues from treated animals, providing a direct link between the drug's administration and the initiation of an immune-stimulating process within the tumor. pennstatehealthnews.org Researchers have used techniques like flow cytometry and imaging cytometry on cells isolated from tumors to quantify this increase in surface CRT, confirming the drug's mechanism of action in the in vivo setting. pennstatehealthnews.org
Imaging Techniques in Animal Models (e.g., Bioluminescence, Fluorescence)
While direct in vivo imaging of tumor response to 3-deoxyschweinfurthin B using techniques like bioluminescence has not been extensively documented in published studies, related imaging methods have been pivotal.
Non-invasive imaging techniques are powerful tools in preclinical research, allowing for the longitudinal monitoring of tumor growth and therapeutic response in the same animal over time, which reduces the number of animals needed for a study. nih.govazurebiosystems.com Bioluminescence imaging (BLI), for instance, involves engineering tumor cells to express a luciferase enzyme. nih.govresearchgate.net When the animal is given the enzyme's substrate, the tumor cells emit light that can be captured and quantified by a sensitive camera, providing a measure of the viable tumor burden. nih.gov Similarly, fluorescence imaging can be used to track tumor cells engineered to express fluorescent proteins or to visualize the biodistribution of fluorescently-labeled drugs. azurebiosystems.com
In the context of schweinfurthin research, imaging has been used at the cellular level. Imaging cytometry has been employed to visualize the localization of fluorescently-labeled anti-calreticulin antibodies on the surface of melanoma cells recovered from treated animals, providing visual confirmation of this key pharmacodynamic marker. pennstatehealthnews.org Furthermore, fluorescent analogs of schweinfurthins have been synthesized. These probes can be visualized within cells using fluorescence microscopy, helping to elucidate the compound's subcellular distribution and mechanism of action, though their use for whole-animal imaging has not been reported. The development of such probes, or radiolabeled versions of schweinfurthins for Positron Emission Tomography (PET), could enable future studies to non-invasively track drug distribution and monitor tumor response in real-time within living animal models.
Ethical Considerations in Animal Research
All research involving animals must be conducted with the highest ethical standards, ensuring that studies are scientifically justified and that animal welfare is a priority. Research on schweinfurthin compounds, like all preclinical animal studies, is governed by strict ethical principles and regulations.
The guiding principles for the ethical use of animals in research are often summarized as the "Three Rs":
Replacement: Using non-animal methods whenever possible. Animal studies are only conducted when questions cannot be answered through cell culture or computer modeling.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. plos.org Techniques like non-invasive imaging can aid in reduction by allowing for longitudinal studies. nih.gov
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. plos.org This includes using appropriate anesthesia and analgesia, providing proper housing and care, and defining humane endpoints at which an animal will be euthanized to prevent suffering.
Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees are responsible for reviewing and approving all research protocols involving animals. plos.orgsigmaaldrich.com These committees evaluate the scientific rationale for the study, ensure the "Three Rs" are implemented, and confirm that all personnel are properly trained in animal handling and experimental procedures. The justification for using animal models in schweinfurthin research lies in the necessity of understanding the compound's effects on a complex biological system, particularly its interaction with the immune system, which cannot be fully replicated in vitro. plos.orgsigmaaldrich.com
Future Directions and Research Perspectives
Comprehensive Elucidation of Molecular Targets
A paramount objective in the ongoing research of 3-deoxyschweinfurthin B is the definitive identification and characterization of its molecular targets. Although it is known to disrupt cholesterol homeostasis, the precise mechanism remains to be fully elucidated. nih.govresearchgate.netnih.gov
Current research indicates that 3dSB significantly reduces intracellular cholesterol levels by inhibiting its synthesis and promoting its efflux. nih.govresearchgate.netnih.gov This effect is mediated, at least in part, through the upregulation of genes targeted by the Liver X-Receptor (LXR), such as ATP-binding cassette transporters ABCA1 and ABCG1. nih.govmdpi.com However, studies have shown that 3dSB does not directly bind to or activate LXRα or LXRβ, suggesting an indirect mode of action. nih.govresearchgate.net One hypothesis is that schweinfurthins may interfere with the function of oxysterol-binding proteins (OSBPs), which in turn modulate LXR activity. nih.govmdpi.com Specifically, schweinfurthin A has been shown to bind to OSBP with high affinity. mdpi.com Further investigation is needed to confirm if 3dSB shares this target and to delineate the downstream consequences of this interaction.
Additionally, schweinfurthins have been observed to inhibit the phosphorylation of Akt, a key component of the PI3K-AKT signaling pathway, which is often dysregulated in cancer. uiowa.edunih.gov This inhibition appears to be linked to the compound's ability to interfere with trans-Golgi-network (TGN) trafficking. nih.gov The connection between TGN disruption, cholesterol homeostasis, and Akt signaling represents a crucial area for future research. The creation of schweinfurthin-resistant cell lines has provided a valuable tool for these mechanistic studies. uiowa.edu
Future research should employ a multi-pronged approach to comprehensively identify the molecular targets of 3dSB. This includes:
Affinity-based proteomics: Utilizing chemically modified 3dSB probes to isolate and identify binding partners within the cell.
Genetic screening: Employing techniques like CRISPR-Cas9 screens to identify genes that, when knocked out, confer resistance or sensitivity to 3dSB.
Computational modeling: Using in silico methods to predict potential binding sites and interactions with various protein targets.
A thorough understanding of its molecular targets will not only clarify the mechanism of action of 3dSB but also facilitate the rational design of more potent and selective analogs.
Development of Advanced Synthetic Strategies for Complex Analogs
The development of synthetic routes has been crucial, as the natural source of schweinfurthins, Macaranga schweinfurthii, is unreliable for providing sufficient quantities for extensive research. nih.govwur.nl The synthesis has also been instrumental in structure-activity relationship (SAR) studies, which have revealed important structural features for biological activity. For instance, the synthesis and evaluation of various analogs have highlighted the importance of a D-ring hydrogen bond donor for differential cytotoxicity. nih.gov
Future efforts in this area should focus on:
Improving synthetic efficiency: Developing more concise and higher-yielding synthetic routes to 3dSB and its analogs. This will facilitate the large-scale production necessary for preclinical and potential clinical studies.
Diversification of the schweinfurthin scaffold: Creating a wider range of analogs with modifications at various positions of the molecule. This will allow for a more comprehensive exploration of the SAR and the development of compounds with improved potency, selectivity, and pharmacokinetic properties. dtic.mil
Synthesis of functionalized analogs: Preparing derivatives of 3dSB that can be used as chemical probes, such as fluorescently tagged or biotinylated versions, to aid in the elucidation of its mechanism of action. dtic.mil
The continued advancement of synthetic strategies will be essential for unlocking the full therapeutic potential of the schweinfurthin class of compounds.
Investigation of Synergistic Therapeutic Combinations in Preclinical Models
Given the complex and multifactorial nature of cancer, combination therapies that target multiple pathways simultaneously often yield better outcomes than monotherapies. Investigating the synergistic potential of 3-deoxyschweinfurthin B with other anticancer agents is a promising avenue for future research.
Preclinical studies have already shown that schweinfurthins can enhance the efficacy of other drugs. For example, the P-glycoprotein inhibitor verapamil (B1683045) has been found to synergistically enhance the growth-inhibitory effect of schweinfurthin analogs in the SF-295 glioblastoma cell line. uiowa.edutandfonline.com This effect is associated with an increased intracellular concentration of the schweinfurthin analog. tandfonline.com
Furthermore, the impact of schweinfurthins on cholesterol metabolism suggests potential synergy with drugs that also target this pathway. nih.gov For instance, co-treatment with lovastatin (B1675250), an HMG-CoA reductase inhibitor, has shown synergistic effects with a schweinfurthin analog in multiple myeloma cell lines. karger.com
The ability of schweinfurthins to modulate the immune response also opens up possibilities for combination with immunotherapies. nih.gov Preclinical studies in melanoma models have indicated that schweinfurthin analogs can enhance the efficacy of anti-PD-1 therapy, leading to delayed tumor growth and improved survival. nih.govtandfonline.com
Future research in this area should systematically explore the synergistic potential of 3dSB in combination with a broad range of therapeutic agents, including:
Chemotherapeutic drugs: Investigating combinations with standard-of-care chemotherapies for various cancer types.
Targeted therapies: Exploring synergies with inhibitors of key signaling pathways, such as MAPK and PI3K inhibitors. tandfonline.com
Immunotherapies: Further evaluating the combination of 3dSB with immune checkpoint inhibitors and other immunomodulatory agents in various cancer models.
These preclinical investigations should utilize a variety of in vitro and in vivo models to assess the efficacy and potential toxicity of these combinations, with the ultimate goal of identifying promising therapeutic strategies for clinical development.
Exploration of Specific Resistance Mechanisms in Cancer Cells
The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to 3-deoxyschweinfurthin B is crucial for anticipating and overcoming this obstacle in a clinical setting.
The differential sensitivity of various cancer cell lines to schweinfurthins provides a valuable starting point for investigating resistance mechanisms. scispace.com For instance, glioblastoma, renal cancer, and melanoma cell lines are generally highly susceptible, while lung and ovarian cancer cell lines are often resistant. tandfonline.com This suggests that intrinsic cellular factors play a significant role in determining sensitivity.
One approach to studying resistance is the development and characterization of schweinfurthin-resistant cell lines. uiowa.edu By comparing the molecular profiles of resistant cells to their sensitive counterparts, it is possible to identify key alterations that contribute to the resistant phenotype.
Recent studies using RNA sequencing to compare the sensitive SF-295 glioma cell line with the resistant A549 lung cancer cell line have revealed that metabolic and stress-response pathways are differentially regulated. scispace.com Notably, members of the Hedgehog signaling pathway were found to be differentially regulated in the resistant A549 cells. scispace.com Co-treatment with a Smoothened inhibitor, cyclopamine, rendered the A549 cells more sensitive to schweinfurthin treatment, suggesting that the Hedgehog pathway may be a key mediator of resistance. scispace.com
Future research on resistance mechanisms should focus on:
Comprehensive molecular profiling: Utilizing genomics, transcriptomics, proteomics, and metabolomics to identify the molecular drivers of both intrinsic and acquired resistance to 3dSB.
Functional validation of resistance mechanisms: Using genetic and pharmacological approaches to confirm the role of identified resistance pathways.
Development of strategies to overcome resistance: Designing rational drug combinations that can circumvent or reverse resistance to 3dSB.
A thorough understanding of resistance mechanisms will be essential for the successful clinical application of 3dSB and for the development of next-generation schweinfurthin analogs that can overcome these challenges.
Applications as Chemical Probes for Cellular Pathway Research
Beyond its therapeutic potential, 3-deoxyschweinfurthin B and its analogs can serve as valuable chemical probes for dissecting complex cellular pathways. The unique biological activities of these compounds make them powerful tools for studying fundamental cellular processes.
The ability of 3dSB to modulate cholesterol homeostasis without directly targeting known regulators like LXR presents an opportunity to uncover novel mechanisms of cholesterol regulation. nih.gov By using 3dSB as a chemical probe, researchers can investigate the intricate interplay between cholesterol metabolism, membrane dynamics, and cellular signaling.
Furthermore, the effects of schweinfurthins on the trans-Golgi network and the PI3K-AKT pathway highlight their potential as tools for studying intracellular trafficking and its impact on signaling cascades. nih.gov The development of fluorescently labeled schweinfurthin analogs has already enabled the visualization of their intracellular localization and has aided in mechanistic studies. uiowa.edu
Future applications of 3dSB as a chemical probe could include:
Elucidating the role of oxysterol-binding proteins: Using 3dSB to probe the functions of OSBPs and their role in integrating cholesterol metabolism with other cellular processes.
Investigating the link between cholesterol homeostasis and signal transduction: Employing 3dSB to study how alterations in cellular cholesterol levels impact the activity of key signaling pathways involved in cell growth, proliferation, and survival.
Mapping the trans-Golgi network interactome: Utilizing functionalized 3dSB analogs in combination with proteomic approaches to identify proteins that are involved in TGN trafficking and its regulation.
By leveraging 3dSB and its derivatives as chemical probes, the scientific community can gain deeper insights into fundamental aspects of cell biology, which may in turn reveal new therapeutic targets and strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Deoxyschweinfurthin B, and what analytical methods are critical for confirming its structural integrity?
- Methodological Answer : Synthetic routes typically involve multi-step organic reactions, such as stereoselective aldol condensations or palladium-catalyzed cross-couplings. Key analytical methods include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatography (HPLC) for purity assessment. Experimental protocols must detail reaction conditions (solvents, catalysts, temperatures) and include validation steps (e.g., comparison with literature spectral data) to ensure reproducibility .
Q. How can researchers design in vitro assays to evaluate the anticancer activity of 3-Deoxyschweinfurthin B?
- Methodological Answer : Standard assays include cell viability tests (MTT or XTT assays) using cancer cell lines, with dose-response curves to determine IC50 values. Controls should include untreated cells and reference drugs (e.g., cisplatin). Researchers must document cell culture conditions (media, incubation time) and statistical methods (e.g., ANOVA for comparing treatment groups) to minimize variability .
Q. What criteria should guide the selection of cell lines and animal models for preclinical evaluation of 3-Deoxyschweinfurthin B?
- Methodological Answer : Cell lines should represent the cancer type targeted (e.g., leukemia, solid tumors) and have well-characterized genetic profiles (e.g., p53 status). Animal models (e.g., xenograft mice) must align with ethical guidelines and replicate human pathophysiology. Justification for model selection should be based on prior literature and relevance to the compound’s hypothesized mechanism .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of 3-Deoxyschweinfurthin B across different studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line heterogeneity, compound solubility). Researchers should conduct replication studies under standardized protocols and perform meta-analyses to identify confounding variables. Sensitivity analyses (e.g., varying concentrations or exposure times) can isolate critical factors influencing activity .
Q. How can computational modeling be integrated with experimental data to elucidate the molecular targets of 3-Deoxyschweinfurthin B?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to potential targets (e.g., tubulin or kinases). Results should be validated experimentally via competitive binding assays or mutagenesis. Advanced methods like molecular dynamics simulations assess stability of ligand-target complexes, requiring cross-validation with spectroscopic or crystallographic data .
Q. How do structural modifications of 3-Deoxyschweinfurthin B influence its pharmacokinetic properties, and what experimental frameworks are used to assess these changes?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modifications to functional groups (e.g., hydroxyl or methyl groups). Pharmacokinetic parameters (e.g., half-life, bioavailability) are evaluated using LC-MS/MS in plasma samples from animal models. In vitro assays (e.g., cytochrome P450 inhibition) assess metabolic stability .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of 3-Deoxyschweinfurthin B in heterogeneous cell populations?
- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate IC50 values. For heterogeneous data, LASSO regression can identify significant predictors (e.g., cell type-specific sensitivity) while reducing overfitting. Bootstrapping methods enhance confidence intervals, and clustering algorithms (e.g., k-means) may subgroup cell populations based on response patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
